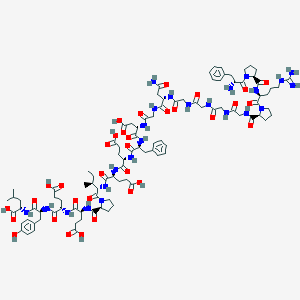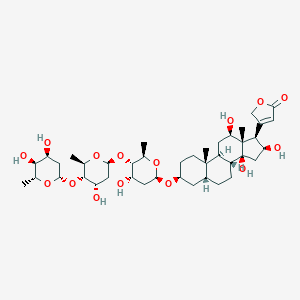
3-Hydroxy-4-methoxybenzoic acid
Vue d'ensemble
Description
3-Hydroxy-4-methoxybenzoic acid, also known as Isovanillic acid, is a methoxybenzoic acid derivative . It has a molecular weight of 168.15 and its linear formula is HOC6H3(OCH3)CO2H .
Synthesis Analysis
Isovanillic acid can be synthesized from Isovanillin . It has also been used in the synthesis of opiate alkaloid precursor, dihydrothebainone .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methoxybenzoic acid consists of a benzene ring with a hydroxy group at position 3 and a methoxy group at position 4 . The InChI key is LBKFGYZQBSGRHY-UHFFFAOYSA-N .Chemical Reactions Analysis
Isovanillic acid is an intermediate in the production of vanillin from ferulic acid . It can be obtained from the oxidation of vanillin by various oxidizing agents .Physical And Chemical Properties Analysis
3-Hydroxy-4-methoxybenzoic acid appears as a slightly brown solid . It is very soluble in water . The melting point is between 250-253 °C .Applications De Recherche Scientifique
-
Phenolic Acids in Bioactivity Studies
- Field : Biochemistry
- Application : Phenolic acids, including hydroxy- and polyhydroxybenzoic acids, have been reported to have biological activities . They are not essential for growth, development, or reproduction but may play roles as antioxidants and in interactions between the plant and its biological environment .
- Methods : These compounds are studied for their natural occurrence throughout the plant, algal, bacterial, fungal, and animal kingdoms, and their bioactivities .
- Results : Phenolics are important components of the human diet due to their potential antioxidant activity, their capacity to diminish oxidative stress-induced tissue damage resulted from chronic diseases, and their potentially important properties such as anticancer activities .
-
Ultraviolet Ray Absorption
- Field : Material Science
- Application : 4-hydroxy-3-methoxybenzoic acid, a compound similar to 3-Hydroxy-4-methoxybenzoic acid, is used as an organic absorber of ultraviolet rays for sun protecting materials .
- Methods : The application involves the use of the compound in high concentrations .
- Results : While effective as a UV absorber, organic molecules in high concentrations may be unsafe .
-
Peroxygenase Activity Enhancement
- Field : Biochemistry
- Application : The compound has been used in the study of peroxygenase activity in engineered cytochrome P450 O-demethylase .
- Methods : The study involved engineering a hydrogen peroxide (H2O2) tunnel in CYP199A4, a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris .
- Results : The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position .
-
Synthesis of Opiate Alkaloid Precursor
- Field : Organic Chemistry
- Application : Isovanillic acid, a compound similar to 3-Hydroxy-4-methoxybenzoic acid, has been used in the synthesis of opiate alkaloid precursor, dihydrothebainone .
- Methods : The specific methods of synthesis were not detailed in the source .
- Results : The results or outcomes of the synthesis were not provided in the source .
Safety And Hazards
3-Hydroxy-4-methoxybenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
Orientations Futures
While specific future directions for 3-Hydroxy-4-methoxybenzoic acid are not mentioned in the search results, it is known that it is used as a flavoring agent and is an intermediate in the production of vanillin from ferulic acid . This suggests potential applications in the food and beverage industry, as well as in the production of fragrances and flavors.
Propriétés
IUPAC Name |
3-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFGYZQBSGRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214745 | |
| Record name | Isovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methoxybenzoic acid | |
CAS RN |
645-08-9 | |
| Record name | Isovanillic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovanillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-p-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVANILLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1DUX2PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)
![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)


